3,5-Dibromo-4-phenyl-1,2,4-triazole
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Overview
Description
3,5-Dibromo-4-phenyl-1,2,4-triazole is a chemical compound with the molecular formula C8H5Br2N3 . It is a solid substance . The compound is part of a class of chemicals known as triazoles, which are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, including 3,5-dibromo-4-phenyl-1,2,4-triazole, can be achieved through various routes . For instance, 4,5-dibromo-1H-1,2,3-triazole can be synthesized and reacted with different reagents such as chloromethyl methyl ether, methyl chloroformate, benzyl chloride, 4-methoxybenzyl chloride, 4-nitrobenzyl chloride, or triphenylmethyl chloride under various conditions .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-phenyl-1,2,4-triazole consists of a triazole ring substituted with two bromine atoms and a phenyl group . The exact mass of the molecule is 300.88500 .Chemical Reactions Analysis
4-Phenyl-1,2,4-triazoline-3,5-dione, a related compound, can be used as an efficient and selective reagent for the oxidation of thiols to disulfides . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .properties
IUPAC Name |
3,5-dibromo-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKXERCYZWFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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